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Compound of Interest

Compound Name:
4-Bromo-2-isopropoxy-5-

methylaniline

Cat. No.: B11757489

Get Quote

Executive Summary & Structural Significance
Substituted bromoanilines serve as critical scaffolds in fragment-based drug discovery (FBDD)

and crystal engineering. Their solid-state behavior is governed by a competition between

strong hydrogen bonding (N-H...N/O) and directional halogen bonding (C-Br...Y).

Understanding the lattice architecture of these isomers is essential for predicting:

Bioavailability: Solubility profiles are directly linked to lattice energy.

Stability: Polymorphic transitions can alter shelf-life.

Processability: Crystal habit influences flow and tableting properties.

The Isomer Packing Paradox
A key insight for researchers is the distinct difference in physical state driven by molecular

symmetry and packing efficiency:
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4-Bromoaniline (para): High melting point (~66°C), stable solid at RT. High symmetry allows

efficient "zigzag" packing.

2-Bromoaniline (ortho) & 3-Bromoaniline (meta): Low melting points (~32°C and ~30°C),

often liquids or soft solids at RT. Steric hindrance and lower symmetry disrupt the hydrogen

bond network, requiring cryo-crystallography for structural resolution.

Comparative Analysis of Crystal Architectures
The following data synthesizes structural metrics from single-crystal X-ray diffraction (SCXRD)

studies. Note the use of derivatives (e.g., nitro-substituted) to stabilize the lattice for the ortho

and meta isomers.

Table 1: Crystallographic Parameters & Interaction
Metrics
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Feature
4-Bromoaniline

(Benchmark)

2-Bromoaniline

Derivative (e.g., 2-
bromo-4-
nitroaniline)

3-Bromoaniline

Derivative (e.g., 3-
bromo-4-
chlorophenol)

Crystal System

Orthorhombic /

Monoclinic (

)

Orthorhombic (

)

Monoclinic (

)

Space Group

or

(Polymorph

dependent)

Z (Molecules/Cell) 4 or 8 4 4

Primary Interaction
N-H...N (Infinite 1D

zigzag chains)

N-H...O (Nitro group

acts as strong

acceptor)

O-H...O (if phenol) or

N-H...N

Halogen Bonding
Weak Br...Br (Type I,

vdW driven)

C-Br...O (Type II,

Electrostatic driven)

C-Br...O (Strong

directional)

Packing Motif Herringbone layers
Planar sheets with π-

stacking
Columnar stacks

Melting Point 66–70 °C
112–115 °C

(stabilized)
Varies by co-former

Expert Insight: In para-bromoaniline, the amino group acts as a dual H-bond donor, creating a

robust 2D network. In ortho-bromoaniline, the bromine atom sterically crowds the amine, forcing

the molecule to adopt a twisted conformation that weakens intermolecular H-bonds, resulting in

a liquid state at room temperature.
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Intermolecular Interaction Hierarchy
In drug design, replacing a hydrogen with a bromine (bioisosterism) alters the binding

landscape. The crystal lattice reveals the hierarchy of these forces.

DOT Diagram: Interaction Hierarchy in Bromoanilines

Primary Driver:
Hydrogen Bonds (N-H...N / N-H...O)

Energy: 15-40 kJ/mol

Final Crystal Lattice

 Determines Lattice Energy

Directional Steering:
Halogen Bonds (C-Br...N / C-Br...O)

Energy: 5-20 kJ/mol

 Controls Orientation (Linearity)

Packing Stabilizer:
Van der Waals & π-Stacking

Energy: <5 kJ/mol

 Fills Voids

Click to download full resolution via product page

Caption: Hierarchy of intermolecular forces driving the self-assembly of bromoaniline crystals.

Hydrogen bonds dictate the primary network, while halogen bonds steer the specific

orientation.

Experimental Protocols
Protocol A: Recrystallization of 4-Bromoaniline (Solid)
Objective: Obtain single crystals suitable for SCXRD. Principle: Slow evaporation allows

molecules to organize into the thermodynamic minimum (most stable polymorph).

Solvent Selection: Prepare a 1:1 mixture of Ethanol (EtOH) and Water (

). EtOH solubilizes the organic ring; water acts as an anti-solvent to drive nucleation.

Dissolution: Dissolve 100 mg of crude 4-bromoaniline in 2 mL of hot EtOH (

).

Nucleation Trigger: Add hot water dropwise until a faint turbidity persists. Add 1 drop of EtOH

to clear it.
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Growth Phase:

Cover the vial with Parafilm and poke 3-4 small holes.

Store in a vibration-free environment at

for 48-72 hours.

Harvesting: Isolate colorless needles/plates via filtration.

Protocol B: In-Situ Cryo-Crystallization for 2-
Bromoaniline (Liquid)
Objective: Determine structure of the low-melting ortho isomer. Principle: Freezing the liquid

directly on the diffractometer goniometer using a cryostream.

Mounting: Draw liquid 2-bromoaniline into a 0.3 mm Lindemann capillary or mount a droplet

on a cryo-loop.

Flash Cooling: Rapidly cool the sample to 100 K using a nitrogen cryostream. This typically

creates a polycrystalline mass or glass.

Annealing (Zone Melting):

Raise temperature to ~290 K (just below MP) to re-melt the exterior.

Slowly cool at

to encourage single crystal growth from the remaining seed.

Data Collection: Collect X-ray data immediately at 100 K to prevent melting.

DOT Diagram: Crystallization Decision Workflow
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Target Compound

Physical State at RT?

Solid (e.g., 4-Bromoaniline) Liquid/Oil (e.g., 2-Bromoaniline)

Method A: Slow Evaporation
Solvent: EtOH/Water

Method B: In-Situ Cryo-Crystallization
Tool: Optical Heating/Zone Melting

SCXRD Data Collection

Click to download full resolution via product page

Caption: Decision matrix for selecting the appropriate crystallization technique based on the

isomer's physical state.

Performance & Utility in Drug Design
Halogen Bonding as a Design Tool
Researchers utilize the structural data of bromoanilines to exploit the Sigma Hole—an electron-

deficient region on the bromine atom opposite the C-Br bond.

Case Study: In kinase inhibitors, a 4-bromoaniline moiety can replace a methyl group. The Br

atom can form a "halogen bond" with a backbone carbonyl oxygen in the protein active site.

Data Evidence: Crystal structures show C-Br...O distances (approx. 2.9–3.0 Å) are

significantly shorter than the sum of van der Waals radii (3.37 Å), confirming a stabilizing

interaction.
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Polymorphism Risks
4-Bromoaniline is relatively stable, but its derivatives (e.g., Schiff bases) exhibit

conformational polymorphism.

Actionable Advice: Always screen for polymorphs using Powder X-Ray Diffraction (PXRD)

before finalizing a formulation. A shift in

peaks indicates a change in packing that could alter solubility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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